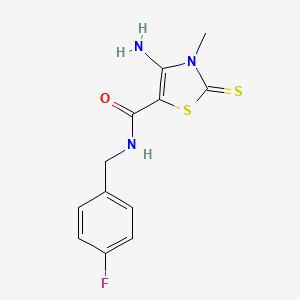![molecular formula C21H20N4O4S B12142384 2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methy lphenyl)acetamide](/img/structure/B12142384.png)
2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methy lphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a triazole ring, furyl groups, and a methoxy-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction involving a thioamide and a hydrazine derivative. The furyl groups are introduced via a Friedel-Crafts acylation reaction, and the final product is obtained through a series of purification steps such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts such as palladium or copper may be used to facilitate certain reactions, and solvents like dichloromethane or ethanol are commonly employed.
化学反応の分析
Types of Reactions
2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form furanones.
Reduction: The triazole ring can be reduced to a triazoline.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Triazolines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The furyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity. The methoxy-methylphenyl moiety can participate in π-π stacking interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar triazole structure.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Another compound with a triazole ring and methoxy groups.
Uniqueness
2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its combination of furyl groups and a triazole ring, which imparts specific chemical properties and potential biological activities not found in other similar compounds.
特性
分子式 |
C21H20N4O4S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N4O4S/c1-14-7-8-17(27-2)16(11-14)22-19(26)13-30-21-24-23-20(18-6-4-10-29-18)25(21)12-15-5-3-9-28-15/h3-11H,12-13H2,1-2H3,(H,22,26) |
InChIキー |
NBPBRFMEXPXVLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(diethylamino)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B12142301.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12142306.png)
![(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12142314.png)
![(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone](/img/structure/B12142322.png)
![(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12142323.png)
![N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142324.png)
![2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142327.png)

![5-[4-(Octyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12142338.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142346.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12142352.png)
![Acetamide, 2-[[3,4-dihydro-5,6-dimethyl-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12142359.png)
![(2Z)-2-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12142368.png)

